1-(2,6-Dichlorobenzyl)guanidine

Description

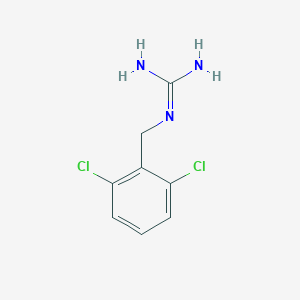

1-(2,6-Dichlorobenzyl)guanidine (CAS: 14885-07-5) is a guanidine derivative with a 2,6-dichlorobenzyl substituent. Its molecular formula is C₈H₉Cl₂N₃, and it has a molecular weight of 218.086 g/mol . The compound is characterized by its lipophilic dichlorobenzyl group, which enhances solubility in organic solvents while limiting aqueous solubility. This property is attributed to the electron-withdrawing effects of chlorine atoms, which stabilize the benzyl moiety and increase reactivity during synthesis, as observed in esterification reactions using 2,6-dichlorobenzyl bromide .

Properties

CAS No. |

14885-07-5 |

|---|---|

Molecular Formula |

C8H9Cl2N3 |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

InChI Key |

RGVMWJYLTMLTMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |

Synonyms |

N-(2,6-DICHLORO-BENZYL)-GUANIDINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylguanidines

1-(2,6-Difluorobenzyl)guanidine (CAS: 46167-97-9)

- Structural Difference : Fluorine replaces chlorine at the benzyl positions.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects. While less lipophilic than its dichloro analog, fluorinated derivatives often exhibit improved metabolic stability in pharmacological contexts. However, safety guidelines highlight environmental and aquatic toxicity risks for halogenated compounds .

- Synthetic Utility : Fluorinated benzyl groups are less reactive than chlorinated analogs, requiring harsher conditions for esterification or alkylation .

1-(2,6-Dichlorophenyl)biguanide Hydrochloride (CAS: 43058-83-9)

- Structural Difference : Features a biguanide (two guanidine units linked) core instead of a single guanidine group.

- Impact : The biguanide structure increases hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is utilized in antidiabetic research (e.g., metformin analogs), contrasting with the lipophilic applications of 1-(2,6-dichlorobenzyl)guanidine .

Functional Group Modifications

Nitrobenzylguanidine Derivatives

- Example : 4-(Nitrobenzyl)guanidine (studied for enzymatic inhibition) .

- Impact : The nitro group introduces strong electron-withdrawing effects, increasing acidity of the guanidine group. This enhances interactions with enzymes or receptors, making nitro derivatives more potent in biological assays compared to chloro analogs.

Sulfonamide and Thioether Guanidines

- Example: 1-Amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine (Compound 14)** .

- Impact : Sulfonamide and thioether groups improve water solubility and enable targeting of sulfhydryl-containing enzymes. These modifications expand pharmacological utility beyond the organic solvent-compatible this compound.

Complex Heterocyclic Derivatives

1-(2,6-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 252059-20-4)

- Structural Features : Incorporates a pyridine-carbonitrile scaffold alongside the dichlorobenzyl group.

- Its molecular weight (C₁₉H₁₀Cl₄N₂O; 428.11 g/mol) and extended conjugation contrast with the simpler guanidine derivative .

Data Tables

Table 1: Physicochemical Properties of Selected Guanidine Derivatives

Research Findings and Trends

- Lipophilicity: Dichlorobenzyl groups significantly enhance organic solubility, making this compound ideal for non-polar reaction systems .

- Safety: Halogenated compounds require stringent handling due to environmental and health hazards, as noted in safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.